
1,3-Dibromo-2-(propan-2-yloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-(propan-2-yloxy)propane is an organobromine compound with the molecular formula C6H12Br2O. It is a colorless liquid with a sweet odor, commonly used in organic synthesis to form C3-bridged compounds. This compound is known for its bifunctional nature, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds to form new products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide.
Addition Conditions: Addition reactions often involve catalysts like palladium or platinum.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of this compound to unsaturated compounds can form various substituted alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromopropane: Similar in structure but lacks the propan-2-yloxy group.
1,2-Dibromopropane: Contains bromine atoms on adjacent carbon atoms, leading to different reactivity.
1,2,3-Tribromopropane: Contains an additional bromine atom, making it more reactive
Uniqueness
1,3-Dibromo-2-(propan-2-yloxy)propane is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of the propan-2-yloxy group provides additional reactivity and versatility compared to similar compounds .
Eigenschaften
CAS-Nummer |
5426-39-1 |
|---|---|
Molekularformel |
C6H12Br2O |
Molekulargewicht |
259.97 g/mol |
IUPAC-Name |
1,3-dibromo-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
JEAOJJGVGMVMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


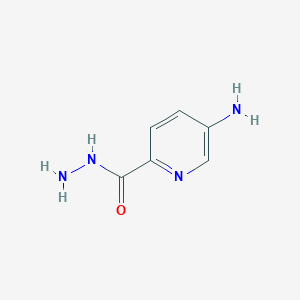
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
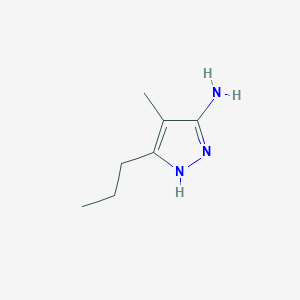
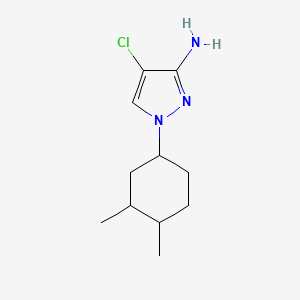
![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
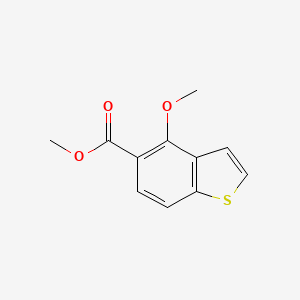
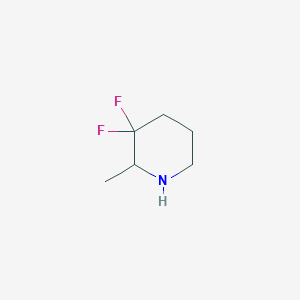
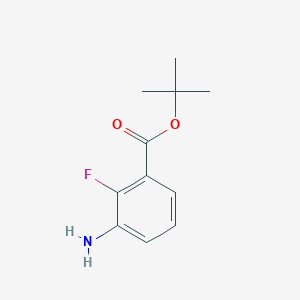
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
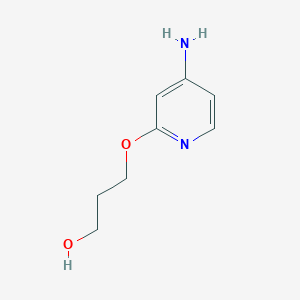
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
